Advanced Technical Guide: Chemical Properties and Applications of Dde-Dab(Fmoc)-OH
Advanced Technical Guide: Chemical Properties and Applications of Dde-Dab(Fmoc)-OH
[1]
Executive Summary
Dde-Dab(Fmoc)-OH (
This configuration is critical for strategies requiring backbone modification ,
Part 1: Chemical Identity & Physiochemical Properties[3]
Structural Specifications
The molecule features a four-carbon aminobutyric acid backbone.[1][3] The orthogonality arises from the distinct cleavage mechanisms of its protecting groups: the Dde group on the
| Property | Specification |
| Chemical Name | |
| CAS Number | 1263045-85-7 |
| Molecular Formula | |
| Molecular Weight | 504.58 g/mol |
| Solubility | Soluble in DMF, DCM, NMP, DMSO; Sparingly soluble in water.[1] |
| Appearance | White to off-white powder |
| Purity Standard | |
| Storage | 2-8°C, desiccated.[1] Protect from light. |
Stability Profile
-
Acid Stability: Stable to TFA (95%). Compatible with Boc chemistry cleavage conditions.
-
Base Stability:
-
Secondary Amines (Piperidine): Dde is stable; Fmoc is cleaved.[4]
-
Primary Amines (Hydrazine): Dde is cleaved; Fmoc is unstable (cleaved).
-
-
Thermal Stability: Stable at room temperature during coupling; avoid prolonged heating >60°C in basic solutions to prevent Dde migration.
Part 2: Orthogonality & Deprotection Logic[1][2][4]
The utility of Dde-Dab(Fmoc)-OH hinges on the "One-Way" orthogonality between Dde and Fmoc.[1] While Dde survives Fmoc removal, standard Dde removal (Hydrazine) will strip Fmoc groups.[5]
The Orthogonality Paradox
Researchers often assume mutual orthogonality. However, hydrazine is a potent nucleophile that removes Fmoc. To remove Dde while preserving Fmoc (e.g., for specific N-terminal modification while keeping side chains protected), one must use the Hydroxylamine/Imidazole method.[1][5]
Mechanistic Visualization
The following diagram illustrates the cleavage pathways and the "safe" routes for selective deprotection.
Figure 1: Reaction pathways for Dde and Fmoc deprotection.[1] Note that standard Hydrazine treatment cleaves both groups, necessitating Hydroxylamine for selective Dde removal in the presence of Fmoc.[5]
Part 3: Applications in Complex Peptide Synthesis[4][6]
Synthesis of -Peptides and PNA Mimics
Dde-Dab(Fmoc)-OH is the "backbone" unit for synthesizing peptides coupled through the
-
Coupling: The
-carboxyl couples to the resin/chain. -
Elongation: Fmoc removal (Piperidine) exposes the
-amine. -
Extension: The peptide chain grows off the side chain.
-
Termination: The
-amine (Dde) remains protected until the very end, where it can be capped or labeled.
Branched Peptide Scaffolds
Used to create "reverse" branches where the N-terminus is the branch point.
-
Protocol: Incorporate Dde-Dab(Fmoc)-OH. Remove Fmoc. Build Branch A. Remove Dde (selectively).[5] Build Branch B (or cap).
Part 4: Experimental Protocols
Standard Coupling
Dab derivatives can be sterically less demanding than
-
Reagents: DIC/Oxyma Pure or HATU/DIPEA.
-
Stoichiometry: 3-4 equivalents relative to resin loading.[1]
-
Time: 45–60 minutes at Room Temperature.
-
Monitoring: Kaiser Test (Blue = Free amine).
Selective Fmoc Removal (Standard)
-
Reagent: 20% Piperidine in DMF (v/v).
-
Cycle:
-
Treat with solution for 3 minutes. Drain.
-
Treat with fresh solution for 10 minutes. Drain.
-
Wash DMF (5x).[5]
-
-
Note: Dde is completely stable under these conditions.
Selective Dde Removal (The "Expert" Method)
To remove Dde without touching Fmoc (or sensitive glycosylations), avoid hydrazine. Use the Hydroxylamine method [1].[5][6]
-
Reagent Preparation:
-
Protocol:
-
Verification: UV monitoring at 290 nm (disappearance of Dde indazole byproduct) is difficult; rely on Kaiser test or micro-cleavage HPLC.
Standard Dde Removal (Hydrazine)
Use this only if Fmoc groups are absent or if global deprotection of amines is desired.
-
Reagent: 2% Hydrazine Monohydrate in DMF.[5]
-
Protocol:
Part 5: Troubleshooting & Stability
Dde Migration
Problem: In the presence of free primary amines (e.g.,
-
Perform Dde removal as the last step before cleavage if possible.
-
Use ivDde (isovaleryl-Dde) if migration is observed, as the steric bulk prevents migration. However, if Dde-Dab(Fmoc)-OH is the only available building block, ensure short deprotection times and immediate coupling of the revealed amine.[1]
Dab Lactamization
Problem: Diaminobutyric acid is prone to intramolecular cyclization to form a lactam (pyrrolidin-2-one) if the
-
Order of Operations: Never leave the
-amine free while the -carboxyl is activated.[1] -
Since this molecule is Dde-Dab(Fmoc)-OH, the
-amine is Fmoc protected during the initial coupling of the -carboxyl, which prevents lactamization during the loading step.[1] This is a significant advantage of this specific isomer over -free variants.[1]
Workflow Diagram: Branching Strategy
Figure 2: Strategic workflow for using Dde-Dab(Fmoc)-OH to construct side-chain extended peptides with specific N-terminal modifications.
References
-
Diaz-Mochon, J. J., et al. (2004).[5] Selective Removal of Dde and ivDde Protecting Groups. Organic Letters, 6(7), 1127-1129.[1]
-
Bycroft, B. W., et al. (1993). A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications, (9), 778-779.[1] [8][9]
-
Augustyns, K., et al. (1998).[5] The use of the Dde protecting group in the synthesis of DOTA-conjugated peptides. Journal of Peptide Science, 4(6), 411-416.[1]
-
Nash, I. A., et al. (1996). Dde - A Selective Primary Amine Protecting Group.[1] Tetrahedron Letters, 37(15), 2625-2628.[1]
Sources
- 1. L-2,4-Diaminobutyric acid | C4H10N2O2 | CID 134490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. 2,4-Diaminobutyric acid | C4H10N2O2 | CID 470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
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- 8. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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